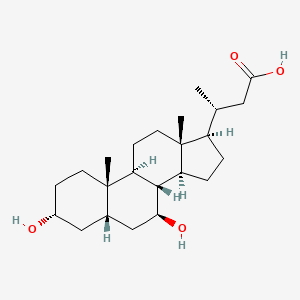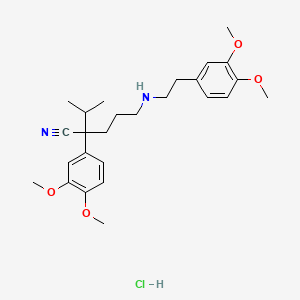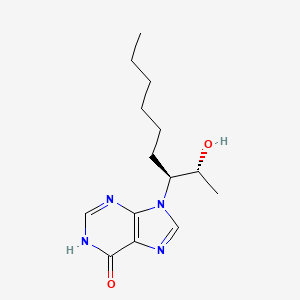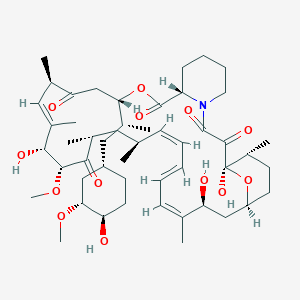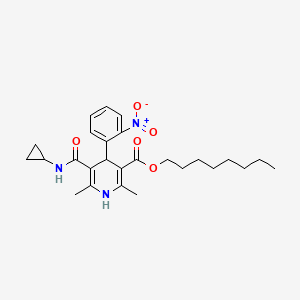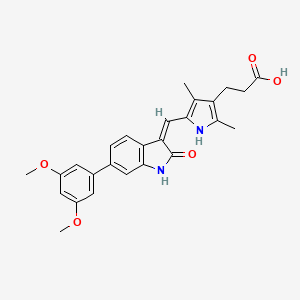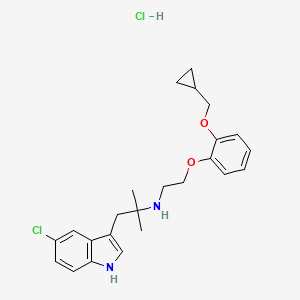
RS 17053 hydrochloride
Descripción general
Descripción
RS 17053 hydrochloride is an α1A-adrenoceptor antagonist . It has a very high affinity for α1A receptors (pK and pA2 estimates of 9.1 - 9.9) and a 30 - 100 fold selectivity over the α1B and α1D subtypes (pK and pA2 estimates 7.7 - 7.8) .
Molecular Structure Analysis
The molecular formula of RS 17053 hydrochloride is C24H29N2O2Cl.HCl . Its molecular weight is 449.42 . The chemical name is (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) hydrochloride .Chemical Reactions Analysis
RS 17053 hydrochloride inhibits norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries .Physical And Chemical Properties Analysis
RS 17053 hydrochloride is a solid substance . It is soluble to 10 mM in ethanol and to 50 mM in DMSO .Aplicaciones Científicas De Investigación
RS 17053 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cardiovascular Research: RS 17053 hydrochloride is used in cardiovascular research due to its ability to inhibit norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries, which express high levels of α1A-adrenoceptors. This makes it valuable for studying hypertension and other cardiovascular conditions .
Urological Studies: In urology, RS 17053 hydrochloride helps to understand the role of α1A-adrenoceptors in human lower urinary tract tissue, providing insights into treatments for conditions like urinary retention .
Neurological Applications: This compound is also relevant in neurological studies, particularly in understanding the sympathetic nervous system’s role in stress responses due to its interaction with norepinephrine and epinephrine .
Metabolic Function Research: RS 17053 hydrochloride aids in exploring α1A-adrenoceptor-mediated functions such as hepatic gluconeogenesis and glycogenolysis, which are crucial for metabolic studies .
Cellular Studies: The compound’s role in cellular proliferation and apoptosis makes it a tool for cancer research and understanding cell life cycles .
Pharmacological Profiling: Due to its selective antagonistic properties, RS 17053 hydrochloride is used for pharmacological profiling of α1A-adrenoceptors, helping to develop more targeted therapies .
Hypertension Models: It is utilized in creating animal models of hypertension to study the efficacy of new antihypertensive drugs .
Receptor Selectivity Studies: Researchers use RS 17053 hydrochloride to study receptor selectivity due to its high affinity for α1A receptors over other subtypes, which is important for developing selective adrenergic drugs .
Mecanismo De Acción
Target of Action
RS 17053 hydrochloride is a potent and selective antagonist of the α1A adrenoceptor . The α1A adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
RS 17053 hydrochloride interacts with its target, the α1A adrenoceptor, by binding to it selectively. This binding inhibits the receptor’s activity, thereby preventing the physiological responses typically triggered by the receptor’s activation .
Biochemical Pathways
The α1A adrenoceptor is involved in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscle tissues. By antagonizing this receptor, RS 17053 hydrochloride can affect these processes .
Result of Action
RS 17053 hydrochloride’s antagonistic action on the α1A adrenoceptor can lead to various molecular and cellular effects. For instance, it can inhibit norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries . It can also suppress food intake when administered at a dose of 10 mg/kg .
Propiedades
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFGRPNPCPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169505-93-5 | |
| Record name | RS 17053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

